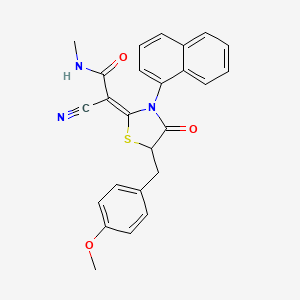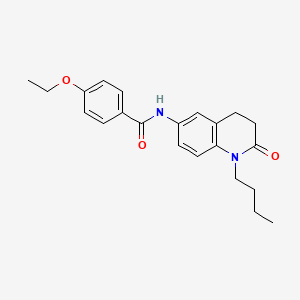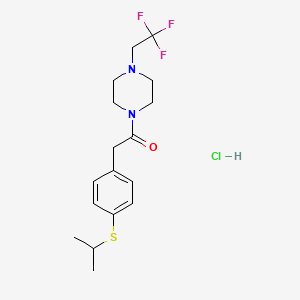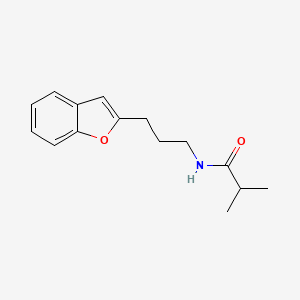
N-(3-(benzofuran-2-yl)propyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(benzofuran-2-yl)propyl)isobutyramide” is a compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular formula of C15H19NO2 and a molecular weight of 245.322.
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, which is a heterocyclic compound having a benzene ring fused to a furan ring . The compound also contains an isobutyramide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the sources, benzofuran compounds are known to be involved in various chemical reactions . For instance, benzofuran rings can be constructed through copper-mediated and palladium-catalyzed coupling reactions .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Benzofuran derivatives, including compounds structurally related to N-(3-(benzofuran-2-yl)propyl)isobutyramide, have been extensively studied for their synthesis and chemical properties. For instance, innovative methods for constructing benzofuran rings have been discovered, contributing to the development of compounds with potential pharmaceutical applications (Yu-hang Miao et al., 2019). Furthermore, the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds highlights the versatility of benzofuran compounds in chemical synthesis (Wenbo Huang et al., 2019).
Biological Activities
Benzofuran derivatives exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The unique structural features of benzofuran compounds make them promising candidates in the search for new therapeutic agents (Asha Hiremathad et al., 2015). For example, benzofuran-based hybrid compounds have been explored for their potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and Aβ neurotoxicity, targeting multiple pathways relevant to Alzheimer's disease (S. Rizzo et al., 2008).
Antimicrobial Applications
The search for new antimicrobial agents has led to the development of benzofuran derivatives with promising antimicrobial properties. A series of N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides demonstrated significant antimicrobial activity, highlighting the potential of benzofuran compounds in addressing drug resistance challenges (V. Ugale et al., 2017).
Orientations Futures
Benzofuran compounds, including “N-(3-(benzofuran-2-yl)propyl)isobutyramide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .
Mécanisme D'action
Target of Action
The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The specific mode of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
The exact biochemical pathways affected by N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The molecular and cellular effects of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Propriétés
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVDLZADNCDNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![1-(3-Phenylpropyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2707692.png)
![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2707693.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)
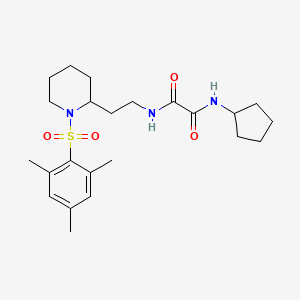
![1-[1-(4-aminophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2707696.png)

![8-[[Benzyl(methyl)amino]methyl]-7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2707701.png)
